molecular formula C9H4BrClN2 B8687163 7-bromo-5-chloro-1H-indole-3-carbonitrile

7-bromo-5-chloro-1H-indole-3-carbonitrile

Cat. No.: B8687163
M. Wt: 255.50 g/mol
InChI Key: LBCXADRTGFSRHR-UHFFFAOYSA-N
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Description

7-bromo-5-chloro-1H-indole-3-carbonitrile is a useful research compound. Its molecular formula is C9H4BrClN2 and its molecular weight is 255.50 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H4BrClN2

Molecular Weight

255.50 g/mol

IUPAC Name

7-bromo-5-chloro-1H-indole-3-carbonitrile

InChI

InChI=1S/C9H4BrClN2/c10-8-2-6(11)1-7-5(3-12)4-13-9(7)8/h1-2,4,13H

InChI Key

LBCXADRTGFSRHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)C#N)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 7-bromo-5-chloro-1H-indole-3-carbaldehyde (0.80 g, 3.09 mmol), Ammonium phosphate, dibasic (1.269 mL, 15.47 mmol), and 1-nitropropane (0.276 mL, 3.09 mmol) in Acetic Acid (20 mL) was heated at reflux. The solvent was evaporated, the residue was taken up in aqueous sodium bicarbonate (300 mL) and extracted with ethyl acetate (3×20 mL). The organic layers were dried with MgSO4 and evaporated. The residue was purified by chromatography on SiO2 with 20%-25% ethyl acetate/hexanes to give 7-bromo-5-chloro-1H-indole-3-carbonitrile (0.43 g, 1.683 mmol, 54.4% yield) as a yellow solid. 1H-NMR (CDCl3, 400 MHz) δ 8.27 (bs, 1H), 7.79 (s, 1H), 7.72 (d, J=1.8 Hz, 1H), 7.49 (d, J=1.8 Hz, 1H). LC/MS (HPLC method 4): tR=3.12 min, 255.01(MH)+.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.276 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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